molecular formula C7H7ClO4S2 B011748 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride CAS No. 103011-38-7

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride

Cat. No. B011748
M. Wt: 254.7 g/mol
InChI Key: RRTOURREASJQSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, highlights the versatility of these agents in sulfonating amines with excellent yields. Dios chloride, for instance, has been employed successfully to sulfonate primary and secondary amines, demonstrating the stability and reactivity of the dioxolan-yl and thiophene-sulfonyl groups under various conditions, including basic and reductive environments (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the dioxolan-yl group has been elucidated through various spectroscopic techniques. For example, the X-ray diffraction method has been used to study the structure of related compounds, confirming their molecular geometry and providing insight into the steric and electronic influences of the dioxolan-yl and thiophene-sulfonyl moieties on the compound's reactivity and stability (Ramazani et al., 2011).

Chemical Reactions and Properties

The reactivity of thiophene-2-sulfonyl derivatives, closely related to 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride, has been extensively studied. These compounds participate in various reactions, including electrophile-induced cyclization and reactions with amines, hydrazine, and sodium azide. Such studies shed light on the versatile chemical behavior of the thiophene sulfonyl group, which is pivotal in synthesizing heterocyclic products and understanding the reaction mechanisms involved (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of related sulfone and sulfoxide compounds offer insights into the characteristics of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride. Such compounds typically exhibit solid or liquid forms at room temperature and are soluble in common organic solvents. These properties are crucial for their application in chemical syntheses and the development of pharmaceuticals and materials (Chauhan et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride and related compounds, such as their stability under various conditions and reactivity towards different reagents, are central to their utility in synthetic chemistry. For instance, the stability of the Dios group under basic and reductive conditions, and its removal by heating in an aqueous solution of trifluoroacetic acid, exemplifies the controlled reactivity essential for chemical transformations and syntheses (Sakamoto et al., 2006).

Scientific Research Applications

Protecting and Activating Group in Amine Synthesis

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride, as a sulfonating agent, plays a crucial role in amine synthesis. It has been utilized in the sulfonation of primary and secondary amines, yielding excellent results. This compound demonstrates high stability under basic and reductive conditions, and can be effectively removed under specific conditions (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Synthesis of Thiophene Derivatives

In the synthesis of thiophene derivatives, this compound has been employed for its strong antioxidant properties. Specifically, thiophenyl-chalcones derivatives synthesized with this compound showed high antioxidant activity, surpassing known antioxidants in certain measures (Sönmez, Gür, & Sahin, 2023).

Formation of Naphthalenes and Dioxaphosphepine

Research indicates that 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride is involved in the formation of various complex organic compounds. For instance, it aids in the formation of naphthalenes and enables the creation of naphtho-fused dioxaphosphepine, contributing significantly to the field of organic chemistry (Alajarín, Bonillo, Marín‐Luna, Sánchez-Andrada, & Vidal, 2013).

Role in Organic Synthesis and Photochemistry

This compound is also pivotal in various organic synthesis processes and has been studied for its role in photochemical reactions. For example, its derivatives have been used to study solid-state photochemistry, contributing to our understanding of photodecarbonylation and photocycloaddition processes (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).

Antibacterial and Antifungal Properties

The derivative compounds of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride have shown potential in antibacterial and antifungal applications. Certain thiophenyl-chalcone derivatives synthesized using this compound exhibited significant activity against various bacterial and fungal strains (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements : P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501.

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines.


Future Directions

Research on 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride continues to explore its synthetic applications, reactivity, and potential biological activities. Future directions may involve developing novel synthetic methodologies, investigating its pharmacological properties, and exploring its use in material science.


Please note that this analysis is based on available literature, and further studies may provide additional insights. For specific details, refer to relevant peer-reviewed papers and technical documents1.


properties

IUPAC Name

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOURREASJQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441494
Record name 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride

CAS RN

103011-38-7
Record name 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
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Synthesis routes and methods

Procedure details

To 23.4 g of 3-(1,3-dioxolan-2-yl)thiophene (S. Gronowitz, et al., Arkiv. Kemi., 20, 407 (1963)) in 100 ml of anhydrous tetrahydrofuran was added 100 ml of 1.6 molar n-butyllithium in hexane, with ice bath cooling. After stirring at room temperature for 20 minutes the mixture was cooled to -78° and sulfuryl chloride (16.2 g) was then added dropwise. This addition caused the suspended solids to form a tarry mass which broke up when the mixture was allowed to warm to room temperature. After stirring one and one half hours at room temperature the mixture was cooled to -10° and 10 ml of ethyl acetate was added dropwise. The reaction mixture was then poured into ice water and extracted with ethyl ether. The ether portions were combined, dried over magnesium sulfate, filtered and the ether removed in-vacuo to yield 19.6 g of an oil. Infrared absorption spectra of this product showed peaks at 1330 and 1180 cm-1, consistent for the desired sulfonyl chloride. Mass spectrum analysis: calc. 254, found 253 (Mass-1H) and the presence of a chlorine atom.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Four
Name

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